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Compound of Interest

Methyl 7-methoxy-1,3-
Compound Name:
benzodioxole-5-carboxylate

Cat. No.: B135785

An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

This guide provides a comprehensive technical overview of Methyl 7-methoxy-1,3-
benzodioxole-5-carboxylate, a valuable heterocyclic building block in organic synthesis and
medicinal chemistry. Designed for researchers, chemists, and drug development professionals,
this document delves into the compound's identification, physicochemical properties, detailed
synthesis protocols with mechanistic insights, and its applications as a key synthetic
intermediate.

Compound Identification and Structure

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is the methyl ester derivative of myristicin
acid. While the parent carboxylic acid is well-documented, the methyl ester is typically
synthesized as a downstream intermediate and may not have a universally cited, unique CAS
Registry Number. For clarity and unambiguous identification, it is best identified by its IUPAC
name and the CAS number of its parent acid.

o |[UPAC Name: Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
e Synonyms: 7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester, Methyl myristicinate

o Parent Acid CAS Number:--INVALID-LINK-- (7-methoxy-1,3-benzodioxole-5-carboxylic acid)
[1]
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e Molecular Structure:

Physicochemical and Spectroscopic Properties

Quantitative data for the target compound is not widely published. The following table
summarizes its calculated properties and includes experimental data for its direct carboxylic
acid precursor for reference.

Value (Methyl 7-

Value (7-methoxy-
methoxy-1,3-

Property : 1,3-benzodioxole-5- Reference
benzodioxole-5- . .

carboxylic acid)
carboxylate)

CAS Registry Number  Data not available 526-34-1 [2][3]
Molecular Formula C10H1005 CoHsOs [2]
Molecular Weight 210.18 g/mol 196.16 g/mol [2]

Data not available

White to off-white

Appearance ) ) ) [3]
(Expected: Solid) crystalline solid

Melting Point Data not available 212 °C [2]
Boiling Point Data not available Data not available
Expected to be
soluble in common Soluble in polar
Solubility organic solvents solvents (water, [3]
(DCM, Ethyl Acetate, alcohols)

Methanol)

A brominated analog, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, is reported
as a white powder with a melting point of 357 K (84 °C), suggesting the title compound is also a
solid at room temperature.[4]

Synthesis and Mechanistic Insights

The synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate can be approached via
two primary, reliable routes. The choice of pathway depends on the availability of starting
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materials.

Pathway 1: Direct Esterification from Myristicin Acid

This is the most direct and efficient method, predicated on the availability of the parent
carboxylic acid (CAS 526-34-1). The Fischer-Speier esterification, which involves reacting the
carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, is the
classical and most cost-effective approach.

o Catalyst: A strong protic acid (e.g., concentrated H2SOa) is essential to protonate the
carbonyl oxygen of the carboxylic acid. This protonation significantly increases the
electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the
weakly nucleophilic methanol.

o Reversibility: The reaction is an equilibrium process. To drive it towards the product (the
ester), an excess of methanol is used, acting as both reactant and solvent. This leverages Le
Chatelier's principle. Alternatively, removal of the water byproduct via azeotropic distillation
(e.g., with toluene and a Dean-Stark apparatus) can be employed.

o Work-up: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to
neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the
neutral ester product via extraction.

e Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 7-methoxy-1,3-benzodioxole-5-carboxylic acid (1.0 eq).

o Reagents: Add anhydrous methanol in a significant excess (e.g., 20-40 eq, serving as the
solvent).

o Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.qg.,
0.05-0.1 eq) dropwise.

e Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is
consumed.
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e Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a
saturated aqueous solution of sodium bicarbonate (NaHCO3).

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent such as ethyl acetate (3x volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be further
purified by column chromatography on silica gel if necessary.
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Fig 1. Workflow for Fischer Esterification.
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Pathway 2: Multi-Step Synthesis from Methyl Gallate

This pathway is valuable when the parent carboxylic acid is not readily available. It starts from
the inexpensive and common chemical, methyl gallate (methyl 3,4,5-trihydroxybenzoate). The
strategy involves first forming the benzodioxole ring and then methylating the remaining free
hydroxy! group.

o Step 1: Methylenedioxy Bridge Formation: The two adjacent hydroxyl groups at the 3- and 4-
positions of methyl gallate are selectively protected by forming a methylenedioxy bridge. This
is typically achieved using a dihalomethane (e.g., dibromomethane or diiodomethane) and a
weak base like potassium carbonate.[5] The base deprotonates the phenolic hydroxyls,
creating nucleophilic phenoxides that attack the electrophilic CHz2Xz in a double Sn2 reaction
to form the five-membered dioxole ring.

o Step 2: O-Methylation: The remaining hydroxyl group at the 7-position (originally the 5-
position of gallate) is then methylated. This is a standard Williamson ether synthesis using a
methylating agent like dimethyl sulfate or methyl iodide with a suitable base.

Step A: Synthesis of Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate[5]

e Setup: In a round-bottom flask, dissolve methyl gallate (1.0 eq) and potassium carbonate
(approx. 2.2 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.

o Reagent Addition: Add diiodomethane or diboromomethane (approx. 1.2 eq) dropwise to the
stirred suspension under an inert atmosphere (e.g., nitrogen).

e Reaction: Heat the reaction mixture (e.g., 60-120 °C) and stir for several hours, monitoring
by TLC.

o Work-up: After cooling, pour the reaction mixture into cold water and extract with ethyl
acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product
by column chromatography to yield the intermediate, methyl 7-hydroxy-1,3-benzodioxole-5-
carboxylate.

Step B: Synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
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Setup: Dissolve the hydroxy-intermediate from Step A (1.0 eq) in a suitable solvent like
acetone or DMF.

Reagent Addition: Add a base (e.g., K2COs, approx. 1.5 eq) followed by a methylating agent
like dimethyl sulfate (approx. 1.2 eq).

Reaction: Stir the mixture at room temperature or with gentle heating until the starting
material is consumed (monitor by TLC).

Work-up & Purification: Perform a standard aqueous work-up and extraction as described
previously. Purify by column chromatography or recrystallization to obtain the final product.
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Fig 2. Multi-step synthesis from Methyl Gallate.

Applications in Research and Drug Development

The benzodioxole (or methylenedioxyphenyl) moiety is a recognized "privileged scaffold" in
medicinal chemistry, appearing in numerous natural products and pharmacologically active
molecules. Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate serves as a key precursor to
more complex derivatives.
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 Intermediate for Hepatitis Therapeutics: A closely related analog, methyl 6-bromo-7-methoxy-
1,3-benzodioxole-5-carboxylate, is a documented key intermediate in the synthesis of
biphenyl derivatives.[4] These compounds have been investigated for their potential to treat
liver ailments, including acute and chronic hepatitis.[4] The title compound is the direct non-
brominated parent, making it a crucial starting point for creating libraries of analogous
structures for structure-activity relationship (SAR) studies.

 Building Block for Natural Product Synthesis: The core structure is related to myristicin, a
naturally occurring phenylpropene found in nutmeg. This makes the compound and its
derivatives valuable starting materials for the total synthesis or semi-synthesis of natural
products and their analogs.

» Scaffold for Novel Drug Discovery: The combination of the electron-rich benzodioxole ring, a
methoxy group, and a reactive ester handle makes this molecule a versatile platform. The
ester can be hydrolyzed back to the acid for amide coupling, reduced to an alcohol, or
converted to other functional groups, enabling the exploration of diverse chemical space in
drug discovery programs.

Safety and Handling

As with all laboratory chemicals, Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate should
be handled with appropriate care.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust
or vapors and prevent contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong bases.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety
information before handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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